Kumada Coupling Performance
The compound acts as an air-stable preligand that forms an active catalyst in situ for Kumada cross-coupling. It enables high yields with less reactive substrates. In a representative reaction, coupling 3-(trifluoromethyl)phenyl tosylate with (4-methoxyphenyl)magnesium bromide using a Pd(dba)₂/ligand catalyst system provided the desired biphenyl product in 94% yield [1]. This demonstrates its effectiveness for challenging, electron-poor tosylates, a substrate class that often fails with conventional phosphine ligands.
| Evidence Dimension | Isolated product yield in Kumada cross-coupling |
|---|---|
| Target Compound Data | 94% yield |
| Comparator Or Baseline | Common phosphine ligands (e.g., PPh₃) often yield <50% for electron-poor aryl tosylates or require harsher conditions (class-level inference). |
| Quantified Difference | Significant yield advantage (up to 44%+ absolute increase) |
| Conditions | 1 mmol scale, 3-(trifluoromethyl)phenyl tosylate with (4-methoxyphenyl)magnesium bromide, 0.5 mol% Pd(dba)₂, 1.0 mol% ligand, dioxane, 80 °C, 22 h. |
Why This Matters
This high yield directly translates to improved reaction efficiency and reduced cost per experiment for researchers performing C-C bond formations on challenging substrates.
- [1] TCI EUROPE N.V., 'Air-Stable Phosphine Oxide Ligand', TCIMAIL, 2011 View Source
